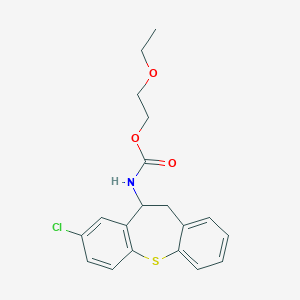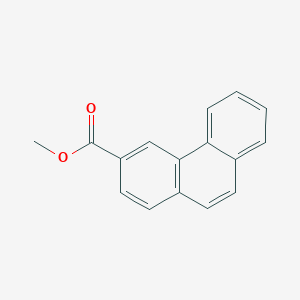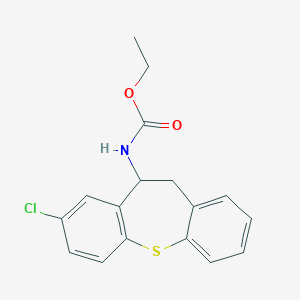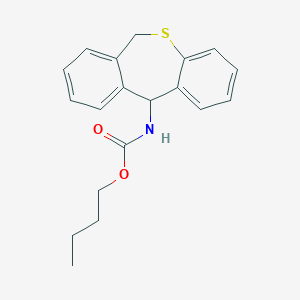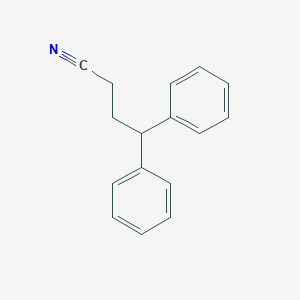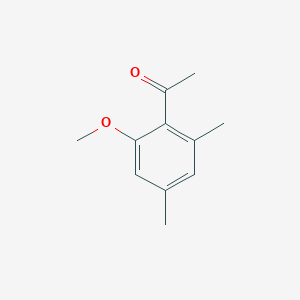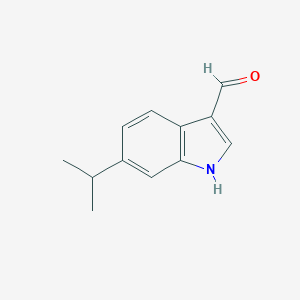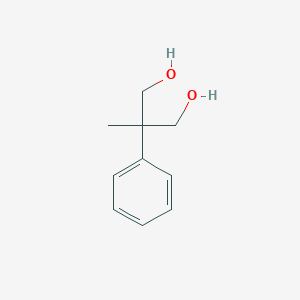
2-甲基-2-苯基丙烷-1,3-二醇
描述
2-Methyl-2-phenylpropane-1,3-diol is a simple alkyl diol . It has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .
Synthesis Analysis
The synthesis of 2-phenyl-1,3-propanediol has been carried out in accordance with procedures such as those described in U.S. Pat. No. 2,884,444 . The synthesis involves the oxidation of phenyl substituted benzaldehyde oximes to the corresponding phenyl substituted nitro methyl benzenes using peracetic acid and its reaction with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols .Chemical Reactions Analysis
2-Methyl-2-phenylpropane-1,3-diol is a synthetic precursor to tranquilizers meprobamate and carisoprodol . It is also used in the synthesis of biodegradable thermoplastic elastomer by condensation reaction .Physical And Chemical Properties Analysis
2-Phenyl-1,3-propanediol has a melting point of 53-56 °C (lit.) . It is a colorless glycol . This low molecular weight compound has no significant hazard potential and is widely used in polymer and coating applications .科学研究应用
合成技术:研究已经证明了合成相关化合物(如 2-苯基丙烷-1,3-二醇)的有效方法,这些化合物可以作为进一步化学改性和在各个领域应用的基础 (Zhang,2009).
化学反应和机理:研究已经探索了 1-苯基丙烷-1,2-二酮与尿素的反应,产生了复杂的两环和螺环化合物。这些发现提供了对合成化学中相关二醇的反应性和潜在应用的见解 (Butler、Hussain 和 Leitch,1980).
有机反应中的催化:2-亚甲基丙烷-1,3-二醇在钯催化的羰基烯丙基化中的应用证明了其作为有机合成中催化剂或试剂的潜力,这在制药和化学工业中至关重要 (Masuyama、Kagawa 和 Kurusu,1996).
药理学研究:合成和评价 2-取代 2-氨基丙烷-1,3-二醇的免疫抑制作用突出了这些化合物在医学中的潜在治疗应用,特别是在器官移植和自身免疫性疾病中 (Kiuchi 等人,2000).
酶促合成:已经开发出酶促方法来创建 1-苯基丙烷-1,2-二醇的立体异构体,展示了生物催化在生产化学化合物的特定异构体中的潜力,这对于开发药物和其他手性物质很重要 (Kihumbu、Stillger、Hummel 和 Liese,2002).
细胞毒性研究:基于苯并[c]菲部分的新型醇类的研究,包括苯基丙烷-1,3-二醇的衍生物,已经显示出对人癌细胞系的细胞毒性作用,表明在癌症研究和治疗中的潜在应用 (Guédouar、Hassine 和 Aloui,2018).
安全和危害
未来方向
2-Methyl-1,3-propanediol is widely used in a variety of applications, including personal care, coatings, agricultural, cleaners, UPR, and PET . Its unique molecular structure inhibits the crystallization of MPDiol Glycol allowing it to remain liquid even in cold temperatures , which suggests potential for further applications in various industries.
属性
IUPAC Name |
2-methyl-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEIMYVOVVBWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179482 | |
| Record name | 2-Methyl-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropane-1,3-diol | |
CAS RN |
24765-53-5 | |
| Record name | 2-Methyl-2-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24765-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-phenylpropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024765535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24765-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


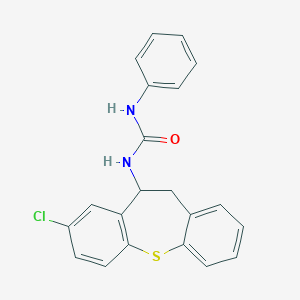
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
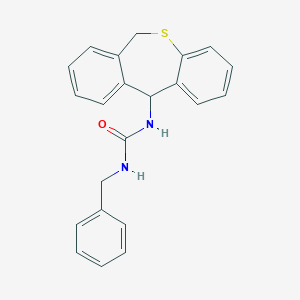

![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)
